REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[CH:9][S:10][C:3]=12.[Li]CCCC.[O:16]1[CH:20]=[CH:19][CH:18]=[C:17]1[C:21](Cl)=[O:22]>C1COCC1>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[C:9]([C:21]([C:17]3[O:16][CH:20]=[CH:19][CH:18]=3)=[O:22])[S:10][C:3]=12
|
Name
|
|
Quantity
|
0.087 mL
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)C(=O)Cl
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for additional 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
partitioned between DCM and water
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C2C(=NC=C1)C=C(S2)C(=O)C=2OC=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35 mg | |
YIELD: PERCENTYIELD | 23% | |
YIELD: CALCULATEDPERCENTYIELD | 22.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |